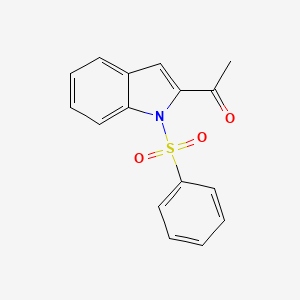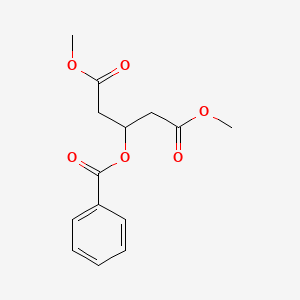
Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester: is an organic compound with the molecular formula C14H16O6. This compound is characterized by the presence of a benzoyloxy group attached to the third carbon of the pentanedioic acid backbone, with both carboxylic acid groups esterified with methyl groups. It is a versatile compound used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester typically involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Benzoylation: The benzoyloxy group can be introduced through a benzoylation reaction, where the esterified pentanedioic acid reacts with benzoyl chloride in the presence of a base such as pyridine. This reaction is typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Pentanediol derivatives.
Substitution: Various substituted pentanedioic acid esters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and benzoylation reactions.
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine:
- Explored for its potential in drug development, particularly in the synthesis of ester prodrugs that can improve the bioavailability of active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester involves its reactivity as an ester and benzoyloxy compound. The ester groups can undergo hydrolysis to release the corresponding acids, while the benzoyloxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Pentanedioic acid, dimethyl ester: Lacks the benzoyloxy group, making it less reactive in certain substitution reactions.
Pentanedioic acid, 3-oxo-, dimethyl ester: Contains a keto group instead of a benzoyloxy group, leading to different reactivity and applications.
Pentanedioic acid, 3,3-dimethyl-, dimethyl ester: Features additional methyl groups, affecting its steric properties and reactivity.
Propiedades
Número CAS |
112904-66-2 |
|---|---|
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
dimethyl 3-benzoyloxypentanedioate |
InChI |
InChI=1S/C14H16O6/c1-18-12(15)8-11(9-13(16)19-2)20-14(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clave InChI |
GQHSOGJLIBAQSI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CC(=O)OC)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


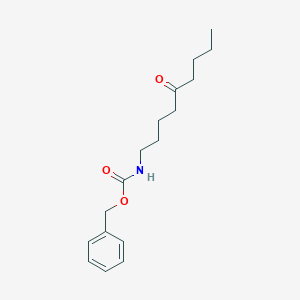
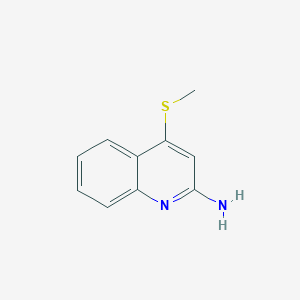
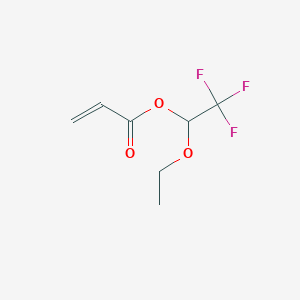
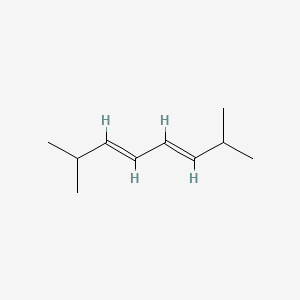
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)
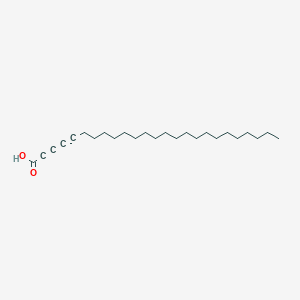
![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)

![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
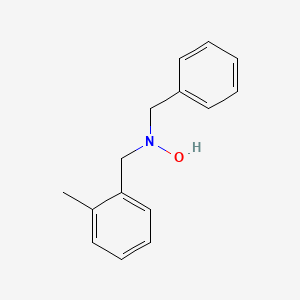
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
